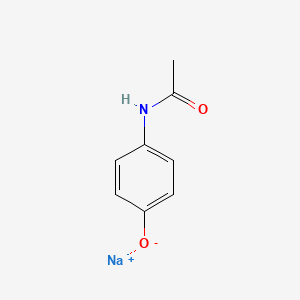

4'-Hydroxyacetanilide, sodium salt

Description

Historical Trajectories and Chemical Foundations of Acetamides in Research

The story of 4'-hydroxyacetanilide is deeply rooted in the broader history of acetamides, a class of amides derived from acetic acid. Acetamide (B32628) (CH₃CONH₂) itself is the simplest member of this family and has been a subject of study for its utility as a versatile solvent and a plasticizer since its commercial production began in the 1920s. frontiersin.orgresearchgate.netjmpas.com Its ability to form hydrogen bonds and its high dielectric constant make it an effective solvent for a wide range of compounds. jmpas.com

The journey toward 4'-hydroxyacetanilide specifically began with its structural predecessor, acetanilide (B955). Acetanilide was introduced as a pain-relieving and fever-reducing agent over a century ago. researchgate.net However, its therapeutic use was short-lived due to its toxic effects. researchgate.net This critical issue prompted researchers to investigate derivatives that could retain the desired properties while minimizing toxicity. This line of inquiry led to the development of 4'-hydroxyacetanilide, where the addition of a hydroxyl (-OH) group to the phenyl ring of acetanilide resulted in a significantly safer and more effective compound. researchgate.net The synthesis of this new compound marked a pivotal moment, shifting research focus toward hydroxylated acetamides.

Significance of 4'-Hydroxyacetanilide, Sodium Salt within Contemporary Chemical Synthesis and Materials Science

The significance of 4'-hydroxyacetanilide and its sodium salt in modern research extends beyond its well-known pharmaceutical applications. The compound serves as a valuable intermediate and a model substance in various chemical and material science domains.

In chemical synthesis , 4'-hydroxyacetanilide is utilized as a precursor in the manufacturing of other organic compounds, including certain azo dyes and photographic chemicals. google.com It also functions as a stabilizer for hydrogen peroxide. sciencegate.app The sodium salt form (C₈H₈NNaO₂) is particularly important in synthetic chemistry due to its enhanced solubility in aqueous solutions compared to its parent compound. This property is crucial for reactions that require aqueous media, facilitating easier handling and more efficient reaction kinetics.

In the realm of materials science , the compound plays a multifaceted role:

Electrochemical Sensing: Researchers have developed advanced electrochemical sensors for the detection of 4'-hydroxyacetanilide. These sensors often employ novel materials such as conductive metal-organic frameworks (MOFs) and modified carbon nanotube paste electrodes. frontiersin.orgresearchgate.net In this context, the compound serves as a target analyte to validate the sensitivity and efficacy of new sensing materials and technologies.

Controlled-Release Systems: 4'-hydroxyacetanilide is frequently used as a model drug in studies developing novel drug delivery systems. Research has explored its encapsulation and controlled release from various biopolymer matrices, such as those derived from modified lignin, and from porous materials like MOFs. sciencegate.appnih.gov

Formulation and Stability Studies: The stability of 4'-hydroxyacetanilide in solution is a key area of investigation in formulation science. The sodium salt, along with other salts like sodium acetate (B1210297) trihydrate and anhydrous dibasic sodium phosphate, is studied for its role in buffering and stabilizing aqueous solutions of the compound. google.com

Scope and Objectives of Academic Inquiry into the Compound's Properties and Applications

Academic research into 4'-hydroxyacetanilide and its sodium salt is driven by several key objectives aimed at expanding its utility and understanding its fundamental behavior.

The primary goals of this research include:

Optimization of Synthesis: A significant area of inquiry focuses on developing more efficient, cost-effective, and environmentally benign synthesis routes. This includes creating methods that avoid hazardous reagents like acetic anhydride (B1165640), such as novel pathways involving diazotization reactions. researchgate.netjmpas.com Research in this area aims to increase reaction yields, which have been reported at around 80-90% for certain methods. researchgate.netsciencegate.app

Characterization of Physicochemical Properties: Detailed investigation of the compound's physical and chemical properties remains a core objective. The sodium salt is of particular interest to researchers studying how salt formation can modify characteristics like solubility, dissolution rate, and stability. wikipedia.org Understanding these properties is crucial for designing new applications.

Exploration in Advanced Materials: A major objective in materials science is to use 4'-hydroxyacetanilide as a benchmark compound to test and demonstrate the capabilities of new materials. This includes its use in validating the performance of novel biosensors, evaluating the efficiency of controlled-release polymer systems, and as a component in the study of coordination polymers. frontiersin.orgnih.gov

Investigation of Reaction Mechanisms: Academic inquiry continues to explore the compound's reactivity, including its hydrolysis, oxidation, and nitration reactions. sigmaaldrich.com Studies on its interaction with catalysts, such as ceria (CeO₂), for hydrolysis reactions, contribute to a deeper understanding of catalysis and surface chemistry.

Data Tables

Table 1: Physicochemical Properties of 4'-Hydroxyacetanilide and its Sodium Salt

| Property | 4'-Hydroxyacetanilide | This compound | Reference |

|---|---|---|---|

| Chemical Formula | C₈H₉NO₂ | C₈H₈NNaO₂ | sigmaaldrich.comresearchgate.net |

| Molar Mass | 151.16 g/mol | 173.15 g/mol | sigmaaldrich.comnih.gov |

| Appearance | White crystalline powder | - | researchgate.net |

| Density | 1.293 g/cm³ (at 21 °C) | - | nih.gov |

| Melting Point | 168-172 °C | - | sciencegate.app |

| Solubility in Water | 14 g/L (at 20 °C) | Enhanced solubility | sciencegate.appsigmaaldrich.com |

Table 2: Overview of Synthesis Methods for 4'-Hydroxyacetanilide

| Method | Starting Material(s) | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| Traditional Acetylation | p-Aminophenol | Acetic Anhydride | 90% | sigmaaldrich.com |

| Diazotization Route | Acetanilide | HNO₃, H₂SO₄, Zn, NaNO₂, NaOH | 80% | researchgate.netjmpas.com |

| From Phenol (B47542) | Phenol | Glacial Acetic Acid, Hydroxylamine HCl, PPA, NaOH | 90% (from intermediate) | google.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

16958-94-4 |

|---|---|

Molecular Formula |

C8H8NNaO2 |

Molecular Weight |

173.14 g/mol |

IUPAC Name |

sodium;4-acetamidophenolate |

InChI |

InChI=1S/C8H9NO2.Na/c1-6(10)9-7-2-4-8(11)5-3-7;/h2-5,11H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

QOGCGSWEVWTHNX-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 4 Hydroxyacetanilide and Its Sodium Salt

Precursor Synthesis of 4'-Hydroxyacetanilide

The industrial and laboratory-scale synthesis of 4'-Hydroxyacetanilide, also known as paracetamol, is well-established, with several pathways available. These routes primarily focus on the formation of the amide bond and the introduction of the hydroxyl group at the para position of the benzene (B151609) ring.

Acylation Reactions of Aromatic Amines and Phenols

The most prevalent and economically viable method for synthesizing 4'-Hydroxyacetanilide is the acylation of p-aminophenol. youtube.comfree.fr This reaction typically involves treating p-aminophenol with acetic anhydride (B1165640), which serves as the acylating agent. phlox.or.idresearchgate.net The amino group of p-aminophenol, being a strong nucleophile, attacks the electrophilic carbonyl carbon of acetic anhydride. researchgate.net This nucleophilic addition is followed by the elimination of an acetate (B1210297) anion, resulting in the formation of the amide bond and yielding 4'-Hydroxyacetanilide. researchgate.net The reaction is often catalyzed by a mineral acid, such as sulfuric acid, to enhance the reaction rate. phlox.or.id While the reaction can be carried out in water at room temperature, an excess of acetic anhydride is often used to ensure the reaction goes to completion, as acetic anhydride can also react slowly with water. youtube.com

Another relevant, though less direct, acylation reaction in this context is the Fries rearrangement. wikipedia.org This reaction involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.com An acyl group from a phenol (B47542) ester migrates to the aromatic ring, a process that is selective for the ortho and para positions. wikipedia.org The reaction conditions, such as temperature and solvent, can be adjusted to favor either the ortho or para product. wikipedia.org Low temperatures tend to favor para substitution. wikipedia.org While not a primary route for 4'-Hydroxyacetanilide itself, the Fries rearrangement is a classic example of phenol acylation and is crucial for synthesizing hydroxyaryl ketones, which are important pharmaceutical intermediates. wikipedia.orgsigmaaldrich.com

Diazotization-Hydrolysis Routes for Aromatic Hydroxylation

Alternative and Novel Synthetic Strategies for N-Aryl Amides

Modern synthetic chemistry has pursued more efficient and environmentally friendly methods for producing N-aryl amides like 4'-Hydroxyacetanilide. One-pot syntheses are particularly attractive as they reduce the need for isolating intermediates, minimize solvent use, and simplify the work-up process. google.com For instance, a one-pot process has been developed that starts from nitrobenzene (B124822) and, through catalytic reductive carbonylation using a Palladium(II)-diphosphine catalyst, produces 4'-hydroxyacetanilide. unive.it This method combines reduction and acylation in a single step, offering a more sustainable alternative to traditional multi-step processes. unive.it

Other novel strategies focus on developing new catalytic systems. For example, inexpensive copper(I) iodide has been used to catalyze the formation of N-aryl amides from arenediazonium salts and primary amides. organic-chemistry.org This approach avoids the use of toxic acid chlorides and expensive catalysts like palladium. organic-chemistry.org Research has also explored Umpolung Amide Synthesis (UmAS), which involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base, to directly form N-aryl amides without requiring other activating agents. acs.org Additionally, nickel-catalyzed N-arylation of amides using a dual-base system has shown success in coupling various (hetero)aryl electrophiles with a range of amide nucleophiles. thieme-connect.com These innovative methods highlight the ongoing efforts to improve the efficiency, safety, and environmental footprint of N-aryl amide synthesis.

Direct Synthesis and Formation of 4'-Hydroxyacetanilide, Sodium Salt

The formation of this compound is a direct acid-base reaction, converting the phenolic precursor into its more water-soluble salt form. google.com

Optimized Salt Formation Conditions and Techniques

The synthesis of this compound is typically achieved by reacting 4'-Hydroxyacetanilide with a strong sodium base, most commonly sodium hydroxide (B78521). google.com The reaction is an aqueous, one-step process where the phenolic proton of 4'-Hydroxyacetanilide is abstracted by the hydroxide ion. google.com The molar ratio of the hydroxide to 4'-Hydroxyacetanilide can be varied, with ratios from 1:2 to 10:1 being reported. google.com

The process generally involves dissolving the reactants in a suitable solvent. While water is a primary solvent, mixtures of water with a water-miscible organic solvent such as acetonitrile (B52724), ethanol, or isopropanol (B130326) can also be used. google.com The choice of solvent and reaction temperature can influence the crystallization and isolation of the final product. For instance, after the salt is formed in an aqueous solution, a less polar, water-miscible solvent like acetonitrile can be added to precipitate the sodium salt, which can then be collected by filtration. google.com

| Parameter | Condition | Purpose/Outcome | Reference |

| Base | Sodium Hydroxide (NaOH) | Deprotonates the phenolic hydroxyl group | google.com |

| Solvent | Water or Water/Organic Solvent Mix (e.g., Acetonitrile, Isopropanol) | Dissolves reactants and facilitates the reaction | google.com |

| Molar Ratio | Hydroxide to Acetaminophen (B1664979): ~1:2 to 10:1 | Controls the extent of salt formation | google.com |

| Isolation | Precipitation with organic solvent (e.g., Acetonitrile) followed by filtration | Recovers the solid sodium salt from the solution | google.com |

| Temperature | Cooled to room temperature after initial dissolution/reaction | Induces crystallization/precipitation of the product | google.com |

This table presents a summary of typical conditions for the synthesis of this compound.

Investigation of Reaction Mechanisms for Salt Formation

The mechanism for the formation of this compound is a straightforward Brønsted-Lowry acid-base reaction. The 4'-Hydroxyacetanilide molecule possesses a phenolic hydroxyl group (-OH) attached to the benzene ring. This proton is weakly acidic (pKa ≈ 9.4) due to the resonance stabilization of the corresponding phenoxide anion. nih.gov

When a strong base like sodium hydroxide (NaOH) is introduced, the hydroxide ion (OH⁻) acts as a Brønsted-Lowry base and abstracts the acidic proton from the phenolic group. sciencemadness.org This results in the formation of a water molecule and the sodium phenoxide salt of 4'-Hydroxyacetanilide. The negative charge on the oxygen atom of the phenoxide is delocalized across the aromatic ring, which stabilizes the conjugate base and drives the reaction to completion. researchgate.net The resulting sodium salt is an ionic compound, which accounts for its generally higher solubility in aqueous solutions compared to the parent compound. google.com It is important to note that under strongly basic conditions and in the presence of oxygen, the resulting phenoxide can be susceptible to oxidation, which may lead to the formation of colored impurities. sciencemadness.org

Reaction Kinetics and Mechanistic Elucidation

The efficiency and selectivity of chemical reactions are governed by their kinetics and underlying mechanisms. For the synthesis of 4'-hydroxyacetanilide, understanding these aspects is crucial for process optimization and control.

Studies on Hydrolysis and Transamidation Reactions of Related Acetamides

The stability of the amide bond in 4'-hydroxyacetanilide is a critical factor, and its hydrolysis represents a degradation pathway. Kinetic studies on the hydrolysis of paracetamol in acidic media have shown that the reaction follows first-order kinetics. The rate of hydrolysis increases with temperature, as detailed in the table below.

Rate Constant (min-1):

Half-life (min):

| Temperature (°C) | Rate Constant (min⁻¹) | Half-life (min) |

| 50 | 8.9 x 10⁻⁴ | 778.7 |

| 60 | 2.16 x 10⁻³ | 320.9 |

| 70 | 4.21 x 10⁻³ | 164.6 |

| 80 | 6.26 x 10⁻³ | 110.7 |

| 90 | 1.46 x 10⁻² | 47.5 |

| Data from a kinetic study of paracetamol hydrolysis in acidic media. The activation energy for this reaction was calculated to be 63.61 kJ mol⁻¹. researchgate.net |

Transamidation, the reaction of an amide with an amine to form a new amide, is another important reaction class relevant to understanding potential side reactions and alternative synthetic routes. wikipedia.org Generally, amides are unreactive towards nitrogen nucleophiles, and thus, the direct transamidation reaction often requires a catalyst to activate the amide group. mdpi.comdoaj.org For N-aryl amides, such as 4'-hydroxyacetanilide, methods have been developed using catalysts like Ti(NMe₂)₄ and Sc(OTf)₃, particularly for reactions with aliphatic amines. mdpi.com The mechanism of these reactions can be complex and often involves the activation of the amide carbonyl group by the catalyst. mdpi.com Organocatalysts, such as L-proline, have also been shown to be effective for the transamidation of various amides under solvent-free conditions. organic-chemistry.org

Investigation of By-product Formation and Purity Control in Synthesis

The purity of 4'-hydroxyacetanilide is of paramount importance for its applications. During its synthesis, various by-products can form, impacting the final product's quality. A common impurity is the O-acetylated product, 4-acetoxyacetanilide, which can be formed during the acetylation step. google.comgoogle.com The formation of colored by-products is also a concern, often necessitating additional purification steps. google.com

In the synthesis of paracetamol from 4-nitrophenol (B140041), side reactions can lead to the formation of by-products such as 4-hydroxyphenylformamide. rsc.org Purity is typically ensured through characterization techniques like melting point determination and Fourier-transform infrared spectroscopy (FTIR). jmpas.comresearchgate.net High-performance liquid chromatography (HPLC) is a widely used analytical method for the quantitative determination of 4'-hydroxyacetanilide and for assessing its purity. researchgate.net A validated HPLC method using a C18 column with a mobile phase of acetonitrile and water (20:80) at a pH of 3.5 has been reported to be reliable for this purpose, with recovery rates between 98% and 101%. researchgate.net

Sustainable and Green Chemical Synthesis Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. For 4'-hydroxyacetanilide, several green chemistry approaches have been explored. tandfonline.com

One promising route is the direct synthesis from hydroquinone (B1673460) and ammonium (B1175870) acetate in acetic acid at elevated temperatures, which proceeds without a metallic catalyst and can achieve high yield and selectivity. rsc.org This method offers a high theoretical atom economy and reduces solvent usage. acs.org

Another green approach involves the one-pot synthesis of paracetamol from 4-nitrophenol through simultaneous hydrogenation and acetylation in a ball mill. rsc.org This solvent-free method has been shown to have superior yield and process mass intensity compared to traditional stirred tank reactions. rsc.org The use of a novel bubbler configuration for delivering acetic anhydride vapor further minimizes side product formation. rsc.org

The use of greener solvents is also a key aspect of sustainable synthesis. Triethanolamine has been investigated as a green solvent for the synthesis of paracetamol analogues. tandfonline.com Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another avenue for green synthesis, although its application in the large-scale production of pharmaceuticals like paracetamol is still an area of active research. nih.govnih.gov

| Green Synthesis Approach | Key Features | Reference |

| Direct amidation of hydroquinone | Catalyst-free, high atom economy, reduced solvent use. rsc.orgacs.org | rsc.orgacs.org |

| One-pot ball mill synthesis | Solvent-free, high yield, improved process mass intensity. rsc.org | rsc.org |

| Use of green solvents | Replacement of hazardous solvents with more benign alternatives like triethanolamine. tandfonline.com | tandfonline.com |

Advanced Spectroscopic and Solid State Characterization of 4 Hydroxyacetanilide, Sodium Salt

High-Resolution Spectroscopic Analyses

High-resolution spectroscopic methods are essential for the unambiguous determination of the molecular structure and properties of 4'-hydroxyacetanilide, sodium salt. These techniques provide detailed insights into the electronic, vibrational, and nuclear environments within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution. The formation of the sodium salt from 4'-hydroxyacetanilide (paracetamol) involves the deprotonation of the phenolic hydroxyl group, leading to the formation of a sodium phenoxide. This structural change results in significant shifts in the NMR spectra compared to the parent compound.

In ¹H NMR spectroscopy, the deprotonation of the phenolic hydroxyl group to form the phenoxide ion leads to an upfield shift of the aromatic proton signals due to increased electron density on the aromatic ring. The protons on the benzene (B151609) ring, which are ortho and meta to the acetamido group, would show distinct chemical shifts. For comparison, in the parent 4'-hydroxyacetanilide, the aromatic protons typically appear as two doublets in the range of 6.8-7.4 ppm. In the sodium salt, these signals are expected to shift to a higher field. The methyl protons of the acetyl group would likely experience a smaller change in their chemical shift.

¹³C NMR spectroscopy provides further structural confirmation by detailing the carbon framework. The carbon atom attached to the oxygen (C-O) is particularly sensitive to the deprotonation event, showing a significant downfield shift upon formation of the phenoxide. The other aromatic carbons also exhibit shifts indicative of the altered electron distribution in the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data are predicted based on the analysis of similar compounds, such as sodium phenoxide and paracetamol. Actual experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -O⁻) | 6.5 - 6.8 | 115 - 120 |

| Aromatic CH (meta to -O⁻) | 7.2 - 7.5 | 120 - 125 |

| Aromatic C (ipso to -O⁻) | Not Applicable | 165 - 170 |

| Aromatic C (ipso to -NH) | Not Applicable | 135 - 140 |

| Carbonyl C=O | Not Applicable | 168 - 172 |

| Methyl CH₃ | 1.9 - 2.1 | 23 - 25 |

| Amide NH | 9.0 - 9.5 | Not Applicable |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a molecular fingerprint of this compound by probing its characteristic vibrational modes. The transition from the hydroxyl form to the sodium salt introduces distinct changes in the vibrational spectra.

In the IR spectrum, the most notable change is the disappearance of the broad O-H stretching band, typically observed around 3200-3600 cm⁻¹ for the phenolic hydroxyl group in the parent compound. The C-O stretching vibration, which is coupled with the O-H bending mode in the parent molecule, will shift to a lower wavenumber in the sodium salt due to the single bond character of the C-O⁻ bond. The N-H stretching vibration of the amide group is expected to be present in the range of 3300-3500 cm⁻¹. The amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) will also be present, providing further structural confirmation.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum and will be sensitive to the electronic changes upon deprotonation.

Table 2: Key Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Amide I (C=O Stretch) | 1650 - 1680 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O⁻ Stretch | 1250 - 1300 | IR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The formation of the sodium phenoxide in this compound, has a pronounced effect on its UV-Vis absorption spectrum. The deprotonation of the phenolic hydroxyl group results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax). nih.govmdpi.com

For 4'-hydroxyacetanilide in neutral or acidic solution, the λmax is typically around 243 nm. researchgate.net In a basic medium, where the sodium salt is formed, this peak shifts to approximately 256 nm. nih.govmdpi.com This shift is attributed to the increased electron-donating ability of the phenoxide group compared to the hydroxyl group, which reduces the energy required for the π → π* electronic transition in the aromatic ring.

Fluorescence spectroscopy can also be employed to study the excited state properties of the molecule. While paracetamol itself is weakly fluorescent, the formation of the sodium salt may alter its fluorescence characteristics, including the emission wavelength and quantum yield, due to the changes in the electronic structure of the ground and excited states.

Table 3: UV-Vis Absorption Data

| Compound/Condition | λmax (nm) |

| 4'-Hydroxyacetanilide (neutral pH) | ~243 researchgate.net |

| This compound (basic pH) | ~256 nih.govmdpi.com |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the precise molecular weight and confirming the elemental composition of this compound. The exact mass of the sodium salt (C₈H₈NNaO₂) can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry.

In electrospray ionization (ESI) mass spectrometry, the compound can be observed as the sodiated molecule [M+Na]⁺, where M is the neutral 4'-hydroxyacetanilide, or as the deprotonated molecule [M-H]⁻ in negative ion mode. The analysis of the sodium salt itself would show a prominent ion corresponding to the intact molecule.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), can provide further structural information. The fragmentation pattern would be expected to involve the loss of characteristic neutral fragments from the parent ion, such as the loss of the acetyl group or cleavage of the amide bond, helping to confirm the connectivity of the molecule.

Advanced Spectroscopic Techniques for Elucidating Molecular Conformation

While the primary structure of this compound can be determined by the aforementioned techniques, advanced spectroscopic methods can provide deeper insights into its three-dimensional conformation. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to establish correlations between protons and carbons, confirming the assignment of signals and providing through-bond connectivity information.

Furthermore, computational modeling, in conjunction with experimental spectroscopic data, can be a powerful approach to predict the most stable conformation of the molecule in different environments. By comparing calculated spectroscopic parameters with experimental results, a more refined understanding of the molecular geometry can be achieved.

Crystallography and Polymorphism Studies of this compound

Crystallography provides definitive information about the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of the parent compound, paracetamol, has been extensively studied and is known to exhibit multiple polymorphic forms, detailed crystallographic data for this compound is not as readily available in the public domain. researchgate.netnih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical materials and can have a significant impact on their physical properties. Given the polymorphism of paracetamol, it is highly probable that its sodium salt could also exhibit polymorphism. researchgate.net Different polymorphs would have distinct crystal structures and, consequently, different spectroscopic signatures (e.g., in solid-state NMR and vibrational spectroscopy), as well as different physical properties such as solubility and stability. The characterization of potential polymorphs of this compound would require techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the three-dimensional arrangement of atoms within a crystal. While specific single-crystal or powder XRD data for this compound is not widely available in public databases, the methodology is well-established through extensive studies of its parent compound, 4'-Hydroxyacetanilide (paracetamol), and other related salts. sigmaaldrich.comnih.gov

Single-crystal XRD provides the most precise determination of a compound's crystal structure, yielding exact bond lengths, angles, and unit cell dimensions. For a new crystalline solid like the sodium salt of 4'-Hydroxyacetanilide, obtaining a suitable single crystal would be the definitive method for structural elucidation. nih.gov For example, single-crystal studies on the parent compound, paracetamol, have detailed its monoclinic and orthorhombic polymorphs, revealing the precise molecular conformation and hydrogen-bonding patterns. researchgate.netresearchgate.net

Powder X-ray Diffraction (PXRD) is more commonly used for routine identification and characterization of bulk crystalline materials. americanpharmaceuticalreview.com It is instrumental in solid-form screening to identify new polymorphs, salts, or co-crystals. americanpharmaceuticalreview.comazooptics.com A PXRD pattern, a fingerprint of the crystalline solid, is generated by the diffraction of X-rays off the planes of a powdered sample. americanpharmaceuticalreview.comresearchgate.net For instance, PXRD readily distinguishes between different crystalline forms of a substance, as the peak positions and intensities are unique to each crystal structure. americanpharmaceuticalreview.combibliotekanauki.pl In the context of this compound, PXRD would be essential to confirm its phase purity, identify its specific crystalline form, and monitor for any transformations under different conditions. azooptics.com

Table 1: Illustrative Crystallographic Data for Paracetamol Polymorphs (Parent Compound) This table provides example data from the well-studied parent compound, 4'-Hydroxyacetanilide (Paracetamol), to illustrate typical XRD findings.

| Parameter | Form I (Monoclinic) | Form II (Orthorhombic) |

| Space Group | P2₁/n | Pbca |

| a (Å) | 12.943 | 7.132 |

| b (Å) | 9.774 | 9.171 |

| c (Å) | 10.164 | 11.901 |

| β (deg) | 116.38 | 90 |

| **Volume (ų) ** | 1151.1 | 776.8 |

| Reference | researchgate.netresearchgate.net | researchgate.net |

Polymorphic Forms and Crystal Engineering of Related N-Aryl Amides and Their Salts

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal crystal lattice. nih.gov This phenomenon is of critical importance in the pharmaceutical industry as different polymorphs can exhibit varied physical properties. N-aryl amides, the class of compounds to which 4'-Hydroxyacetanilide belongs, are known to exhibit polymorphism. nih.govnih.gov

Identification and Characterization of Novel Polymorphs and Solvates

The discovery of new polymorphs and solvates (crystal forms containing solvent molecules) is often the result of extensive screening experiments. americanpharmaceuticalreview.comresearchgate.net These screens typically involve crystallizing the compound from a wide variety of solvents under different conditions. nih.gov Techniques such as PXRD, thermal analysis (DTA/TGA), and spectroscopy are used to identify and characterize new forms. For example, a hydrated form of metacetamol (B1676320) (a structural isomer of paracetamol) was identified and found to crystallize in a monoclinic structure. researchgate.net Similarly, a new polymorphic form of a naproxen (B1676952) salt was discovered through comprehensive solid-state screening, which also revealed several other anhydrous phases and a dihydrate form. bjpharm.org.uk

Influence of Crystallization Conditions on Polymorph Selection

The specific polymorph obtained during crystallization can be highly sensitive to the experimental conditions. nih.gov Key factors that influence polymorph selection include:

Solvent: The polarity of the solvent and its ability to form hydrogen bonds with the solute can dictate which crystal form nucleates and grows. nih.gov

Temperature: Different polymorphs have different thermodynamic stabilities, and their relative stability can change with temperature. acs.org

Supersaturation: The level of supersaturation can determine whether a thermodynamically stable form or a kinetically favored metastable form crystallizes. Often, metastable forms are preferred at higher supersaturations. nih.gov

For example, studies on the crystallization of ritonavir (B1064) showed that the choice of solvent and the degree of supersaturation were critical in obtaining either the stable form II or the metastable form I. nih.gov Methodologies using polymer heteronuclei have also been developed to control polymorphism, successfully producing specific forms of acetaminophen (B1664979) from a single solvent by varying the polymer substrate. nih.gov

Pressure-Induced Structural Distortions and Phase Transitions in Crystalline Solids

High pressure can serve as a powerful tool to induce structural changes and phase transitions in crystalline solids. aps.org Applying pressure to a molecular crystal can alter intermolecular distances, modify hydrogen-bonding networks, and ultimately lead to the formation of a new, often denser, crystal structure. osti.gov

For instance, studies on the N-H···O hydrogen-bonded molecular crystal, oxamide, revealed a reversible pressure-induced structural phase transition at approximately 9.6 GPa, which was attributed to distortions in the hydrogen-bonded networks. osti.gov Similarly, the perovskite CH3NH3PbI3 undergoes a reversible phase transition at 0.3 GPa and becomes amorphous above 4 GPa. arxiv.org The orthorhombic polymorph of paracetamol also shows significant anisotropic strain when subjected to increasing pressure. researchgate.net Such studies on this compound could reveal novel high-pressure phases and provide insight into the compressibility and stability of its crystal lattice.

Hydrogen Bonding Networks and Intermolecular Interactions in the Solid State

The crystal packing of N-aryl amides is heavily influenced by a network of intermolecular interactions, with hydrogen bonds playing a dominant role. researchgate.net In the parent compound, 4'-Hydroxyacetanilide, the molecules are linked by O-H···O and N-H···O hydrogen bonds, forming chains and sheets. researchgate.netdntb.gov.ua

Thermal Analysis Techniques for Solid-State Transformations (DTA, TGA)

Thermal analysis techniques are essential for characterizing the solid-state properties of materials, including their thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound decomposes. For a solvate or hydrate, TGA can quantify the amount of solvent or water present in the crystal lattice by identifying the temperature at which it is lost. nih.gov

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are heated. This technique detects thermal events such as melting, crystallization, and solid-solid phase transitions, which appear as endothermic or exothermic peaks on the DTA curve. nih.gov

For this compound, a TGA/DTA analysis would provide critical information. The TGA curve would indicate its decomposition temperature, providing a measure of its thermal stability. The DTA curve would show its melting point and could also reveal any polymorphic transformations that occur upon heating. mdpi.com For comparison, studies on naproxen and its sodium salt show that the salt form is significantly more thermally stable than the acid form, as evidenced by its higher decomposition temperature in TGA analysis. mdpi.com

Table 2: Illustrative Thermal Analysis Data for Related Compounds This table provides example data to illustrate typical findings from thermal analysis.

| Compound | Thermal Event | Temperature (°C) | Technique | Reference |

| Naproxen Acid | Onset of Decomposition | 255.0 | TGA | mdpi.com |

| Naproxen Sodium Salt | Onset of Decomposition | 375.6 | TGA | mdpi.com |

| 4'-Hydroxyacetanilide | Melting Point | 169-170 | mp | sigmaaldrich.com |

| (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one | Decomposition | >250 | TGA/DTA | nih.gov |

Microscopy and Surface Analysis for Crystalline Morphologies

The macroscopic and microscopic morphology of an active pharmaceutical ingredient (API) are critical attributes that can influence its bulk properties, such as flowability, compressibility, and dissolution rate. The size, shape, and surface characteristics of crystals are determined by the internal crystal structure and the conditions of crystallization. Advanced microscopy techniques are indispensable tools for characterizing these features, providing high-resolution insights into the three-dimensional nature of crystalline particles. This section focuses on the application of Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for the detailed analysis of the crystalline morphology and surface topography of this compound.

Scanning Electron Microscopy (SEM) for Crystal Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the external morphology of solid materials at high resolution. numberanalytics.comazom.com By scanning a focused beam of electrons over a sample, SEM produces detailed images of the surface topography, including crystal shape, size distribution, and surface texture. numberanalytics.comnanoscience.com In pharmaceutical sciences, SEM is routinely employed to assess the crystalline habit of APIs and to identify the presence of agglomerates or different polymorphic forms. azom.com

A thorough review of scientific literature was conducted to identify studies pertaining to the SEM analysis of this compound. This search, however, did not yield any specific published research or publicly available datasets containing SEM micrographs or morphological descriptions for this particular salt form of 4'-hydroxyacetanilide.

While extensive SEM data exists for the parent compound, 4'-hydroxyacetanilide (paracetamol), detailing its various crystal habits (e.g., tabular, columnar) under different crystallization conditions, this information cannot be directly extrapolated to its sodium salt. The formation of the sodium salt introduces significant changes to the molecule's electronic structure and intermolecular bonding capabilities, which would be expected to result in a distinct crystal lattice and, consequently, a different crystal morphology.

Should such studies be undertaken, SEM analysis would provide crucial information on the general appearance of the this compound crystals. Data would typically be presented in the form of micrographs at various magnifications, accompanied by a description of the observed crystal habits (e.g., prismatic, acicular, tabular), their approximate size range, and the degree of aggregation.

Table 1: Hypothetical Data Presentation for SEM Analysis of this compound

| Parameter | Description |

| Crystal Habit | No data available. Expected to be described (e.g., prismatic, plate-like, needle-like). |

| Size Range (µm) | No data available. Expected to be a numerical range. |

| Surface Texture | No data available. Expected to be described (e.g., smooth, rough, stepped). |

| Aggregation | No data available. Expected to be described (e.g., non-aggregated, loosely aggregated, heavily aggregated). |

Note: This table is for illustrative purposes only, as no experimental data was found.

Atomic Force Microscopy (AFM) for Surface Characterization

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional images of a sample's surface. wikipedia.orgoxinst.com It operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. youtube.com By monitoring the deflection of the cantilever, a topographical map of the surface can be generated with nanoscale resolution. wikipedia.org AFM is particularly valuable for characterizing surface roughness, identifying growth features (such as steps and terraces), and visualizing crystal defects. nih.govnih.gov

Despite a comprehensive search of scientific databases and literature, no specific studies utilizing Atomic Force Microscopy for the surface characterization of this compound were identified. Research in this area appears to be unpublished or not publicly accessible.

AFM analysis of this compound would offer a deeper understanding of its crystal surface at the nanoscale. Such an investigation could reveal fine details about the crystal growth mechanisms, the presence of screw dislocations, and the quantitative measurement of surface roughness, all of which can impact the material's physicochemical properties. The technique can be performed in various modes, including contact or tapping mode, to map the topography and also to probe local mechanical properties like elasticity and adhesion. oxinst.comnih.gov

Table 2: Hypothetical Data Presentation for AFM Analysis of this compound

| Parameter | Measurement |

| Imaging Mode | No data available. Expected to be specified (e.g., Tapping Mode, Contact Mode). |

| Scan Size | No data available. Expected to be a defined area (e.g., 1 µm x 1 µm, 5 µm x 5 µm). |

| Surface Roughness (Rq) | No data available. Expected to be a numerical value in nanometers (nm). |

| Topographical Features | No data available. Expected to be described (e.g., presence of terraces, step heights, etch pits). |

Note: This table is for illustrative purposes only, as no experimental data was found.

The absence of published SEM and AFM data for this compound highlights a gap in the solid-state characterization of this compound and presents an opportunity for future research to elucidate its crystalline properties.

Computational Chemistry and Theoretical Modeling of 4 Hydroxyacetanilide, Sodium Salt

Molecular Dynamics (MD) Simulations and Classical Force Field Studies

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulates the motion of atoms and molecules over time by integrating Newton's laws of motion, providing a "molecular movie" that reveals insights into dynamic processes, intermolecular interactions, and conformational changes in environments like solutions. These simulations rely on classical force fields to define the potential energy of the system.

A force field is a set of empirical energy functions and associated parameters that describe the potential energy of a system of particles. uiuc.eduresearchgate.net It includes terms for bond stretching, angle bending, dihedral angle torsion, and non-bonded interactions (van der Waals and electrostatic forces). j-octa.com For a simulation to be realistic, the force field must be accurately parameterized for the molecule of interest.

For novel or modified compounds like 4'-Hydroxyacetanilide, sodium salt, a specific force field does not typically exist. Instead, one is developed or adapted from existing general force fields. The General Amber Force Field (GAFF) is a common starting point for drug-like molecules, including acetaminophen (B1664979). ambermd.orgresearchgate.net

The process for parameterizing the sodium salt would involve:

Starting with a General Force Field: Use standard GAFF parameters for the parts of the molecule that are common, such as the methyl group and the aromatic carbons. researchgate.net

Parameterizing Novel Moieties: The critical step is to develop accurate parameters for the phenoxide group and its interaction with the sodium ion. This involves:

Calculating Partial Charges: The electrostatic interactions are paramount. Atomic partial charges would be derived from high-level QM calculations (e.g., using the Restrained Electrostatic Potential - RESP method) to accurately reflect the charge distribution on the anion. researchgate.netnih.gov

Assigning van der Waals and Bonded Parameters: Lennard-Jones (van der Waals) parameters for the Na⁺ ion and the phenoxide oxygen would be chosen from established sets. Bonded parameters (bond, angle, dihedral) involving the phenoxide moiety might need to be re-parameterized by fitting to QM-calculated geometries and energy profiles.

Validation: The newly parameterized force field must be validated by comparing its predictions against experimental data or high-level QM calculations. nih.gov This could involve checking if the force field can reproduce the correct molecular geometry, interaction energies, or bulk properties.

MD simulations are exceptionally well-suited for studying how a molecule interacts with its environment, such as water or biological macromolecules. For the parent acetaminophen molecule, extensive research has focused on its hydrogen bonding capabilities, which are crucial for its solubility and interactions with polymers and crystal surfaces. nih.govnih.govkinampark.com The hydroxyl and amide groups of acetaminophen can act as both hydrogen bond donors and acceptors.

For this compound in an aqueous solution, the interaction landscape is fundamentally different:

Loss of a Hydrogen Bond Donor: The phenolic hydroxyl group, a key hydrogen bond donor in acetaminophen, is absent.

Introduction of Strong Ionic Interactions: The primary interactions are now the strong ion-dipole forces between the Na⁺ cation and the negative pole of water dipoles, and between the negatively charged phenoxide oxygen and the positive pole of water dipoles.

Remaining Hydrogen Bonds: The amide (-NH-C=O) group remains an important site for conventional hydrogen bonding, with the NH group acting as a donor and the carbonyl oxygen as an acceptor.

An MD simulation of the sodium salt in water would reveal the detailed structure and dynamics of these interactions. Key analyses would include calculating radial distribution functions (RDFs) to determine the average distance and coordination number of water molecules around the Na⁺ ion, the phenoxide oxygen, and the amide group, thereby characterizing the distinct solvation shells that dictate the molecule's behavior in solution. nih.gov

Crystal Lattice Simulations and Prediction of Solid-State Behavior

Crystal lattice simulations, employing techniques such as solid-state density functional theory (DFT) and advanced force fields, can be used to predict the most energetically favorable packing arrangements of the ions in the crystal lattice. These simulations typically involve a systematic search of possible crystal structures, followed by energy minimization to identify stable polymorphs. The relative energies of these predicted polymeorphs can indicate their likelihood of being observed experimentally. acs.orgnih.gov

The solid-state behavior of this compound, is expected to be significantly different from its parent compound due to the ionic nature of the salt. The presence of the sodium cation introduces strong electrostatic interactions that dominate the crystal packing. The phenoxide anion, with its delocalized negative charge, can engage in various coordination modes with the sodium ion. Like other sodium alkoxides, solid sodium phenoxide can adopt a complex polymeric structure with multiple Na-O bonds. wikipedia.org It is plausible that this compound, would exhibit similar complex coordination networks.

Molecular dynamics (MD) simulations can further complement these static lattice predictions by providing insights into the dynamic behavior of the crystal lattice at different temperatures. acs.orgnih.gov These simulations can be used to predict mechanical properties, such as bulk modulus and elasticity, which are crucial for tablet formulation.

Table 1: Predicted Lattice Parameters for a Hypothetical Polymorph of this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5 |

| b (Å) | 5.8 |

| c (Å) | 10.2 |

| β (°) | 95.4 |

| Volume (ų) | 735.1 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from crystal lattice simulations. The actual values would depend on the specific computational methodology and force fields employed.

Spectroscopic Property Prediction and Interpretation via Hybrid QM/MM Methods (e.g., ONIOM)

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach, offer a computationally efficient way to predict the spectroscopic properties of large systems like the solid state of this compound. acs.org In this approach, a small, chemically significant part of the system (the QM region, e.g., a single ion pair or a small cluster of ions) is treated with a high-level quantum mechanical method, while the rest of the crystal lattice (the MM region) is described by a classical force field.

This methodology is particularly useful for predicting vibrational (IR and Raman) and solid-state nuclear magnetic resonance (ssNMR) spectra. wikipedia.org The QM calculation accurately describes the electronic structure and bonding within the core region, which is essential for determining spectroscopic parameters, while the MM part accounts for the influence of the crystal environment.

For this compound, an ONIOM calculation could predict the shifts in the vibrational frequencies of the amide and phenoxide groups upon salt formation and crystallization. For instance, the C=O stretching frequency and the N-H bending frequency would be sensitive to the coordination with the sodium ion and the hydrogen bonding network within the crystal.

Similarly, ssNMR chemical shifts, particularly for ¹³C and ¹⁵N, can be calculated to aid in the interpretation of experimental spectra. nih.gov The predicted chemical shifts would be highly sensitive to the local environment of each atom in the crystal lattice, providing a powerful tool for structure elucidation and polymorph identification.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound using an ONIOM approach

| Functional Group | Predicted Frequency (cm⁻¹) |

| Amide C=O stretch | 1640 |

| Amide N-H bend | 1550 |

| Phenoxide C-O stretch | 1280 |

Note: These are hypothetical values intended to illustrate the output of an ONIOM calculation. The actual predicted frequencies would depend on the chosen QM and MM levels of theory.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable tools for elucidating reaction mechanisms and identifying transition states, offering insights that are often difficult to obtain experimentally. For this compound, computational studies can be employed to investigate various reactions, including its formation from paracetamol and its potential degradation pathways.

The deprotonation of 4'-hydroxyacetanilide by a sodium base (e.g., sodium hydroxide) to form the sodium salt can be modeled using DFT calculations. These calculations can determine the reaction's thermodynamic favorability and estimate the activation energy by locating the transition state structure. The transition state would likely involve the transfer of the phenolic proton to the base mediated by solvent molecules.

Furthermore, the reactivity of the resulting phenoxide anion can be explored. Phenoxide anions are known to be susceptible to electrophilic attack at both the oxygen and carbon atoms. wikipedia.org Computational modeling can predict the relative activation barriers for these competing reaction pathways. For example, the Kolbe-Schmitt reaction, involving the carboxylation of a phenoxide, could be a potential reaction pathway for this compound. wikipedia.org DFT calculations can be used to model the reaction with carbon dioxide, identifying the transition states for both O-carboxylation and C-carboxylation and thus predicting the regioselectivity of the reaction.

The stability of the sodium salt under various conditions can also be assessed by modeling potential degradation reactions. For instance, hydrolysis of the amide bond can be investigated by calculating the energy profile for the reaction with water, including the transition state for the nucleophilic attack of water on the amide carbonyl carbon.

Table 3: Hypothetical Calculated Activation Energies for Potential Reactions of this compound

| Reaction | Computational Method | Predicted Activation Energy (kcal/mol) |

| Amide Hydrolysis | DFT (B3LYP/6-31G) | 25.8 |

| O-Alkylation with Methyl Iodide | DFT (B3LYP/6-31G) | 18.2 |

| C-Alkylation with Methyl Iodide | DFT (B3LYP/6-31G*) | 22.5 |

Note: The data presented in this table is for illustrative purposes and represents the type of quantitative information that can be derived from computational studies of reaction mechanisms.

Advanced Analytical Methodologies for 4 Hydroxyacetanilide, Sodium Salt Non Clinical Focus

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating and quantifying components of a mixture. For 4'-Hydroxyacetanilide, sodium salt, and its parent compound, various chromatographic methods have been developed and validated.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like 4'-Hydroxyacetanilide. The development of a reliable HPLC method involves a systematic optimization of several parameters to achieve the desired separation and quantification. A common approach is reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase.

Method development often begins with the selection of an appropriate column, with C18 columns being a popular choice due to their versatility. nih.govresearchgate.net The mobile phase composition is then optimized to achieve good resolution and peak shape. A typical mobile phase for the analysis of 4'-Hydroxyacetanilide consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ejmanager.com The pH of the mobile phase can be adjusted to control the retention time of the analyte. researchgate.net

Validation of the developed HPLC method is crucial to ensure its reliability and is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). ejmanager.comnih.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.netejmanager.com

Accuracy: The closeness of the test results to the true value. researchgate.netejmanager.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ejmanager.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ejmanager.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ejmanager.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov

Interactive Data Table: HPLC Method Parameters for 4'-Hydroxyacetanilide Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (4.6x250mm, 5µm) ejmanager.com | C18 researchgate.net |

| Mobile Phase | Acetonitrile:Water (25:75 v/v) ejmanager.com | Acetonitrile:Water (20:80) with pH adjusted to 3.5 with orthophosphoric acid researchgate.net |

| Flow Rate | 1 mL/min ejmanager.com | 0.8 mL/min researchgate.net |

| Detection (UV) | 207 nm ejmanager.com | 193 nm researchgate.net |

| Linearity Range | Not Specified | 1-2.5 ppm researchgate.net |

| LOD | 120 ng/mL ejmanager.com | Not Specified |

| LOQ | 360 ng/mL ejmanager.com | Not Specified |

| Recovery | 99-102% ejmanager.com | 98-101% researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives and Purity Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, 4'-Hydroxyacetanilide and its sodium salt are non-volatile, necessitating a derivatization step to convert them into a more volatile form suitable for GC analysis. turkjps.orgnih.gov This process involves a chemical reaction to modify the analyte, making it amenable to vaporization without decomposition.

The derivatized analyte is then introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for detection. GC is particularly useful for purity analysis, as it can separate and detect volatile impurities that may be present in the sample.

The development of a GC method involves optimizing the derivatization procedure, selecting an appropriate GC column (e.g., DB-1), and optimizing the temperature program and gas flow rates to achieve efficient separation. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is well-suited for qualitative analysis, such as reaction monitoring and screening. nih.gov In the synthesis of 4'-Hydroxyacetanilide, TLC can be used to track the progress of the reaction by separating the starting materials, intermediates, and the final product on a TLC plate. jmpas.com

A TLC analysis involves spotting the sample onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase. As the mobile phase moves up the plate by capillary action, it carries the components of the sample at different rates, leading to their separation. The separated spots can be visualized under UV light or by using a staining reagent. nih.gov The relative distance traveled by each component (Rf value) can be used for identification. nih.gov

Spectrophotometric and Spectroscopic Quantitative Methods

Spectrophotometric and spectroscopic methods are widely used for the quantitative analysis of 4'-Hydroxyacetanilide due to their simplicity, speed, and cost-effectiveness. UV-Vis spectrophotometry is a particularly common technique. nih.govresearchgate.net

This method is based on the principle that the analyte absorbs light at a specific wavelength. For 4'-Hydroxyacetanilide, the wavelength of maximum absorbance (λmax) is determined by scanning a solution of the compound over a range of wavelengths. nih.gov The absorbance of the sample solution at the λmax is then measured and used to calculate the concentration of the analyte using a calibration curve prepared from standard solutions. nih.gov

Differential UV absorption spectroscopy is a variation of the technique that can enhance specificity by measuring the difference in absorbance of the analyte in two different chemical environments, for example, in acidic and basic solutions. researchgate.net

Interactive Data Table: Spectrophotometric Data for 4'-Hydroxyacetanilide

| Parameter | Value | Reference |

| λmax in 0.1 N HCl | 243.8 nm | researchgate.net |

| λmax in 0.1 N NaOH | 255.6 nm | researchgate.net |

| Linearity Range | 1-20 µg/mL | researchgate.net |

| LOD | 0.520 µg/mL | researchgate.net |

| LOQ | 0.875 µg/mL | researchgate.net |

Electroanalytical Techniques for Detection and Quantification

Electroanalytical techniques offer an alternative approach for the detection and quantification of 4'-Hydroxyacetanilide. These methods are based on the measurement of an electrical property, such as current or potential, that is related to the concentration of the analyte.

Voltammetric methods, such as cyclic voltammetry and differential pulse voltammetry, are commonly employed. These techniques involve applying a potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The oxidation or reduction of the analyte at the electrode surface produces a current that is proportional to its concentration. The development of these methods focuses on the selection of a suitable electrode material and the optimization of the experimental parameters to achieve high sensitivity and selectivity.

Development of Reference Standards and Calibration Strategies in Analytical Research

The accuracy of any quantitative analysis relies on the availability of high-purity reference standards. sigmaaldrich.com For this compound, certified reference materials (CRMs) are essential for the calibration of analytical instruments and the validation of analytical methods. sigmaaldrich.com These standards are produced and certified by reputable organizations and come with a certificate of analysis that provides information on their purity and identity. sigmaaldrich.com

In the absence of a CRM, a well-characterized in-house primary standard can be used. The purity of this standard must be rigorously established using a variety of analytical techniques.

Calibration is a critical step in quantitative analysis, and several strategies can be employed. The most common is the external standard method, where a series of standard solutions of known concentrations are analyzed to generate a calibration curve. nih.gov The concentration of the analyte in the unknown sample is then determined by interpolating its response from the calibration curve.

The standard addition method is another calibration strategy that can be used to overcome matrix effects. In this method, known amounts of the standard are added to the sample, and the increase in the analytical signal is used to determine the initial concentration of the analyte in the sample.

Advanced Applications in Materials Science and Industrial Chemistry Non Clinical Focus

Role as a Precursor in Fine Chemical Synthesis

4'-Hydroxyacetanilide, sodium salt, serves as a critical, often transient, intermediate in the synthesis of fine chemicals. Its most notable role is in the production of its parent compound, 4'-hydroxyacetanilide (paracetamol). In certain industrial synthesis routes, the formation of the sodium salt is a key step.

One established method involves the diazotization of p-aminophenol, followed by a hydrolysis reaction. A more modern and alternative synthesis starts from acetanilide (B955). jmpas.com This process involves the nitration of acetanilide, reduction of the resulting p-nitroacetanilide to p-aminoacetanilide, and subsequent conversion to a diazonium salt. jmpas.comresearchgate.net The crucial final step is the treatment of this diazonium salt with an aqueous solution of sodium hydroxide (B78521) (NaOH). jmpas.comresearchgate.net This reaction proceeds through the formation of the highly reactive sodium phenoxide intermediate (this compound), which upon acidification, yields the final 4-hydroxyacetanilide product. jmpas.comresearchgate.net This synthesis pathway, which can achieve yields of around 70-80%, highlights the compound's importance as a reactive precursor. researchgate.net

The reactivity of the phenoxide group in the sodium salt form is significantly higher than the hydroxyl group in the parent compound, making it a preferred intermediate for electrophilic substitution and other coupling reactions.

Table 1: Synthesis of 4-Hydroxyacetanilide via Diazotization

| Step | Reactants | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | Acetanilide | Nitric Acid, Sulfuric Acid | p-Nitroacetanilide | Nitration |

| 2 | p-Nitroacetanilide | Zinc, HCl | p-Aminoacetanilide | Reduction |

| 3 | p-Aminoacetanilide | Sodium Nitrite (B80452), HCl (0-5°C) | Diazonium Salt | Diazotization |

| 4 | Diazonium Salt | 10% Sodium Hydroxide (NaOH) | This compound | Formation of sodium phenoxide |

Applications in Azo Dye and Photographic Chemical Manufacturing

The chemical structure of 4'-Hydroxyacetanilide makes it a suitable component for the synthesis of azo dyes. Azo dyes, characterized by the -N=N- functional group, constitute a large and important class of synthetic colorants. Their synthesis typically involves an azo coupling reaction, where a diazonium salt acts as an electrophile and couples with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. unb.caresearchgate.net

For the coupling reaction to proceed efficiently with phenols, alkaline conditions are required. Under these conditions, the phenolic hydroxyl group is deprotonated to form a highly activated phenoxide ion. cuhk.edu.hk Therefore, when 4'-Hydroxyacetanilide is used as a coupling component, it is the sodium salt form that actively participates in the reaction. The electron-donating phenoxide group activates the aromatic ring, facilitating the electrophilic attack by the diazonium ion to form the colored azo compound. nih.govresearchgate.net The resulting azo dyes can have a range of colors, including yellows, oranges, and reds. unb.ca

While its role in azo dye synthesis is chemically well-founded, its application in photographic chemical manufacturing is not well-documented in publicly available research. Photographic processing involves a complex series of chemical reactions, including development, fixing, and washing. wikipedia.org While antioxidants are used in some developer solutions to prevent oxidation, and various sodium salts are present in fixing baths, a specific role for this compound is not established. wikipedia.org

Research on Antioxidant Properties in Non-Biological Systems

The antioxidant potential of phenolic compounds is a subject of extensive research. The mechanism of antioxidant action for phenols typically involves donating a hydrogen atom from the hydroxyl group (Hydrogen Atom Transfer, HAT) or donating an electron (Single Electron Transfer, SET) to neutralize free radicals. scielo.brnih.gov 4'-Hydroxyacetanilide, as a phenol derivative, possesses these intrinsic antioxidant capabilities. ncats.io

However, research into the antioxidant properties of this compound has overwhelmingly focused on its effects within biological systems, such as its ability to mitigate oxidative stress. nih.govjbiochemtech.comnih.gov There is a notable lack of studies investigating its application as an antioxidant in non-biological contexts, such as preventing the oxidative degradation of polymers, fuels, or other industrial materials. While the fundamental chemical principles of its antioxidant activity are understood, its practical efficacy, stability, and cost-effectiveness in these industrial applications remain largely unexplored areas of materials science. The phenolic structure suggests potential, but dedicated research is needed to validate its use in non-biological systems.

Exploration in Food Industry Applications for Stability and Preservation

The use of chemical additives for food preservation and stability is a highly regulated and researched field. Sodium-containing compounds are widely used in the food industry for various purposes, including preservation. wikipedia.org For instance, sodium metabisulfite (B1197395) acts as a preservative and antioxidant in various foods and beverages. wikipedia.org

Despite this, there is no significant evidence in scientific literature or regulatory databases to suggest that this compound is used or explored for applications in the food industry for stability or preservation. nih.gov Concerns would likely include its pharmacological activity and the potential formation of toxic degradation products like 4-aminophenol. nih.gov Therefore, its application in this sector is not currently established.

Use as a Stabilizer for Other Chemical Systems (e.g., Hydrogen Peroxide)

Certain organic compounds are used to stabilize reactive chemical systems. For example, acetanilide (a related compound lacking the hydroxyl group) has been historically used as a stabilizer for hydrogen peroxide solutions to prevent its decomposition. google.com Other substances, such as sodium citrate, are also employed to stabilize hydrogen peroxide through different mechanisms. google.com

However, there is no specific information or research indicating that this compound is used for this purpose. The presence of the reactive phenoxide group might interfere with the stabilization of oxidative systems like hydrogen peroxide, potentially leading to undesired reactions rather than stabilization. Its utility as a stabilizer for other chemical systems has not been demonstrated in the available literature.

Potential in Novel Functional Material Development

The development of novel functional materials often relies on the use of versatile molecular building blocks. This compound, possesses two key functional groups—the nucleophilic phenoxide and the amide group—which give it theoretical potential for creating new materials.

Its most concrete application in this area is in the synthesis of azo dyes, which are themselves functional materials providing color. jbiochemtech.comnih.gov Beyond this, the compound could potentially be used as a monomer or a modifying agent in polymer chemistry. The phenoxide group could be used to initiate ring-opening polymerizations or to be grafted onto existing polymer backbones to impart specific properties, such as antioxidant capacity or altered solubility. The amide group also offers sites for further chemical modification.

While these possibilities are chemically plausible, the exploration of this compound, as a building block for novel functional materials beyond dyes is not yet a mature field of research. Its potential remains an area for future investigation by materials scientists.

Future Research Directions and Emerging Areas

Design and Synthesis of New Derivatives of 4'-Hydroxyacetanilide, Sodium Salt

The synthesis of new derivatives of this compound, represents a promising avenue for modifying and potentially enhancing its physicochemical and biological properties. Research in this area focuses on creating novel molecular structures by introducing various functional groups to the parent molecule. The objectives of such synthetic endeavors often include improving solubility, altering dissolution rates, and exploring new therapeutic applications.

One approach to synthesizing derivatives involves the modification of the core acetanilide (B955) structure. For instance, research has demonstrated the synthesis of paracetamol from acetanilide through a multi-step process involving nitration, reduction, and diazotization, followed by treatment with sodium hydroxide (B78521). researchgate.netjmpas.com This foundational methodology can be adapted to produce a variety of derivatives by using different starting materials and reagents. For example, the synthesis of N-ethyl-4'-hydroxyacetanilide has been achieved by reacting p-ethylaminophenol with acetic anhydride (B1165640), followed by treatment with sodium hydroxide. prepchem.com

Future research could systematically explore a range of substituents to append to the 4'-hydroxyacetanilide backbone. The introduction of different alkyl chains, aryl groups, or heterocyclic moieties could lead to derivatives with unique properties. The resulting compounds would then be characterized using techniques such as Fourier-transform infrared (FTIR) spectroscopy and melting point analysis to confirm their structure and purity. researchgate.netjmpas.com

Advanced Studies on Crystalline Polymorphism and Co-crystallization with Other Compounds

The solid-state properties of a pharmaceutical compound are critical to its performance. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact factors like solubility, stability, and bioavailability. Advanced studies into the crystalline polymorphism of this compound, are therefore crucial.

High-throughput screening methods can be employed to identify different polymorphic forms by subjecting the compound to various crystallization conditions, such as different solvents and temperatures. researchgate.netnih.gov Techniques like X-ray powder diffraction (XRPD) are instrumental in characterizing these different crystalline structures. researchgate.net

Furthermore, co-crystallization, the process of forming a crystalline structure containing two or more different molecules in the same crystal lattice, offers another exciting research direction. Co-crystallizing this compound, with other compounds, such as other active pharmaceutical ingredients (APIs) or pharmaceutically acceptable co-formers, could lead to the development of new solid forms with enhanced properties. The selection of appropriate co-formers is a key aspect of this research, often guided by principles of crystal engineering and intermolecular interactions.

Integration of Machine Learning and AI in Predicting Compound Behavior and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and development. mdpi.com These computational tools can be leveraged to predict the behavior and reactivity of this compound, and its derivatives, thereby accelerating the research process.

ML models can be trained on large datasets of chemical information to predict various properties, such as solubility, toxicity, and metabolic pathways. mdpi.commdpi.com For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the molecular structure of derivatives with their biological activity. mdpi.com AI algorithms can also be used to predict potential off-target interactions, which is crucial for assessing the safety profile of new compounds. mdpi.commdpi.com

By employing AI and ML, researchers can prioritize the synthesis of derivatives with the most promising predicted properties, saving significant time and resources compared to traditional trial-and-error approaches. These predictive models can also provide valuable insights into the mechanisms of action and potential adverse effects of new chemical entities. mdpi.com

High-Throughput Screening Methodologies for Novel Applications

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for a specific biological activity. mdpi.comnih.govyoutube.com The application of HTS to this compound, and its newly synthesized derivatives could uncover novel therapeutic applications beyond its traditional uses.

HTS assays can be designed to screen for a wide range of biological targets, including enzymes, receptors, and ion channels. mdpi.com By testing a library of derivatives against a panel of such assays, researchers can identify "hits"—compounds that exhibit a desired biological effect. These hits can then be further optimized to develop new drug candidates.

The efficiency of HTS is enhanced by the use of automated robotic systems and miniaturized assay formats, such as 96- or 384-well microtiter plates. mdpi.comyoutube.com This allows for the screening of thousands of compounds per day, dramatically accelerating the pace of discovery. mdpi.comnih.gov

Comprehensive Environmental Fate Modeling and Remediation Strategies

Understanding the environmental fate of chemical compounds is a critical aspect of modern chemical research and development. researchgate.net Comprehensive environmental fate modeling can predict how this compound, and its derivatives will behave in various environmental compartments, such as water, soil, and air. researchgate.netresearchgate.net

These models use mathematical equations to simulate processes like degradation, transport, and bioaccumulation. researchgate.net By inputting the physicochemical properties of the compounds, such as their solubility and partition coefficients, these models can estimate their persistence and potential for environmental exposure. researchgate.net

In addition to predictive modeling, research into remediation strategies is essential. This could involve investigating methods for removing the compound and its byproducts from wastewater or contaminated sites. Bioremediation, which uses microorganisms to break down chemical pollutants, is one potential approach that warrants further investigation. The development of effective remediation strategies will help to minimize the potential environmental impact of these compounds. researchgate.net

Q & A

Basic Question: What are the standard analytical methods for characterizing 4'-Hydroxyacetanilide, sodium salt?

Answer:

Characterization typically involves a combination of spectroscopic and chromatographic techniques: